![molecular formula C12H17ClN4O B14276057 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 161328-92-3](/img/structure/B14276057.png)
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Métodos De Preparación
The synthesis of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves a diazotization reaction followed by coupling with an appropriate aromatic amine. The reaction conditions often include an acidic medium to facilitate the formation of the diazonium salt, which then reacts with the aromatic amine to form the azo compound. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines by breaking the azo bond.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like nitric acid.
Aplicaciones Científicas De Investigación
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a dye and in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems .
Comparación Con Compuestos Similares
2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the imidazolium moiety.
4-Methoxyazobenzene: Shares the methoxy group but differs in the overall structure.
p-Phenylazoanisole: Another related compound with a different substitution pattern on the aromatic rings. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
161328-92-3 |
|---|---|
Fórmula molecular |
C12H17ClN4O |
Peso molecular |
268.74 g/mol |
Nombre IUPAC |
(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-(4-methoxyphenyl)diazene;chloride |
InChI |
InChI=1S/C12H16N4O.ClH/c1-15-8-9-16(2)12(15)14-13-10-4-6-11(17-3)7-5-10;/h4-9,12H,1-3H3;1H |
Clave InChI |
OOWQKSNWJNMCPZ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)OC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


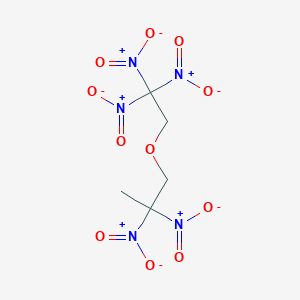
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
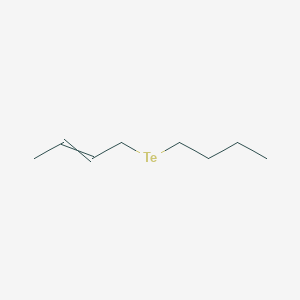
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
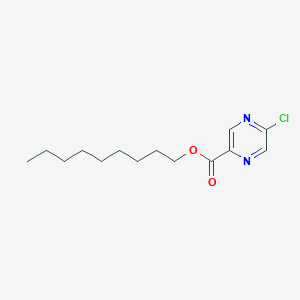
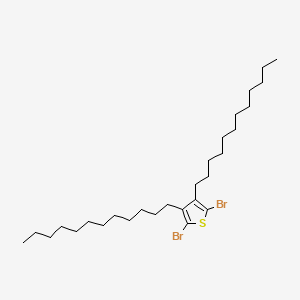

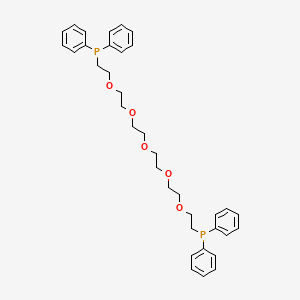
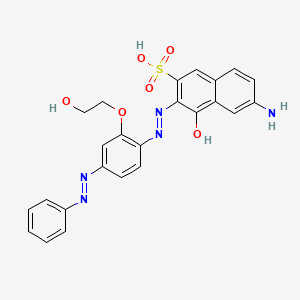

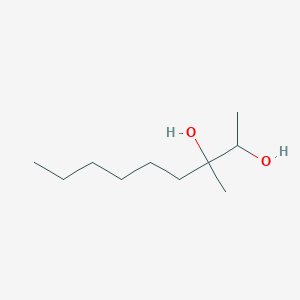
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
